
Methyl-D1-acetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-D1-acetylene can be synthesized on a laboratory scale by reducing 1-propanol, allyl alcohol, or acetone vapors over magnesium . Another method involves the use of sodium, 1-propynyl, as a starting material .
Industrial Production Methods
In industrial settings, this compound is produced as a side product by cracking propane to produce propene, an important feedstock in the chemical industry . This process also produces propadiene, and the mixture of propyne and propadiene is referred to as MAPD .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-D1-acetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Deprotonation with n-butyllithium: This produces propynyllithium, a nucleophilic reagent that adds to carbonyl groups to produce alcohols and esters.
Catalytic hydrogenation: This process can convert this compound to propene or propane.
Major Products
Alcohols and esters: Formed from the addition of propynyllithium to carbonyl groups.
Propene and propane: Formed from the hydrogenation of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl-D1-acetylene has various applications in scientific research, including:
Organic Synthesis: It is used as a three-carbon building block for synthesizing complex organic molecules.
Rocket Fuel: Research has shown that this compound can be used as a rocket fuel due to its high specific impulse and moderate boiling point.
Pharmaceuticals: It is used in the synthesis of pharmaceutical substances and drugs.
Wirkmechanismus
The mechanism by which methyl-D1-acetylene exerts its effects involves the formation of reactive intermediates. For example, deprotonation with n-butyllithium forms propynyllithium, which acts as a nucleophile and adds to carbonyl groups . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylene (C2H2): The simplest alkyne, used in welding and as a building block in organic synthesis.
1-Butyne (C4H6): Another alkyne used in organic synthesis.
Uniqueness
Methyl-D1-acetylene is unique due to its ability to be safely condensed, unlike acetylene . It also has specific applications in rocket fuel and pharmaceuticals that make it distinct from other alkynes .
Eigenschaften
Molekularformel |
C3H4 |
|---|---|
Molekulargewicht |
41.07 g/mol |
IUPAC-Name |
3-deuterioprop-1-yne |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D |
InChI-Schlüssel |
MWWATHDPGQKSAR-VMNATFBRSA-N |
Isomerische SMILES |
[2H]CC#C |
Kanonische SMILES |
CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


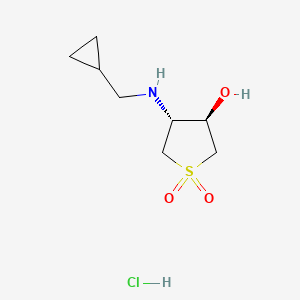

![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)

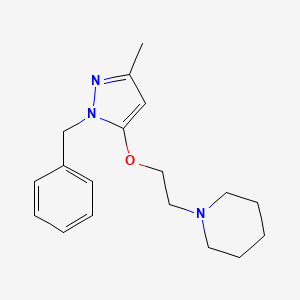
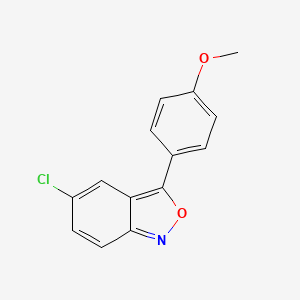
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
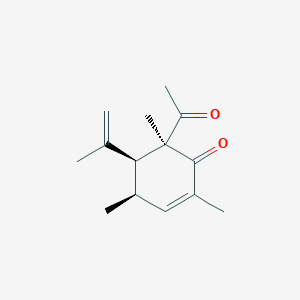
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)

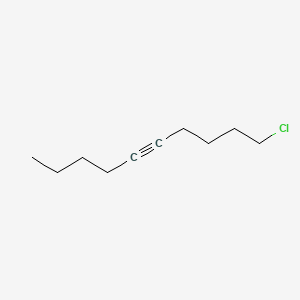
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
